molecular formula C14H21NO B5713728 N-benzyl-N,3,3-trimethylbutanamide

N-benzyl-N,3,3-trimethylbutanamide

Cat. No.: B5713728
M. Wt: 219.32 g/mol
InChI Key: VFIALYZVQIRFCI-UHFFFAOYSA-N
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Description

N-Benzyl-N,3,3-trimethylbutanamide is a tertiary amide characterized by a benzyl group attached to the nitrogen atom and a branched aliphatic chain with two methyl groups at the 3-position. Its molecular formula is C₁₅H₂₁NO, and it is frequently utilized as a precursor or intermediate in organocatalysis, pharmaceutical synthesis, and asymmetric reactions due to its steric and electronic properties .

Properties

IUPAC Name

N-benzyl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,3)10-13(16)15(4)11-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIALYZVQIRFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,3,3-trimethylbutanamide typically involves the reaction of benzylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Benzylamine+3,3-dimethylbutanoyl chlorideThis compound+HCl\text{Benzylamine} + \text{3,3-dimethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Benzylamine+3,3-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN) under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N,3,3-trimethylbutanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of N-benzyl-N,3,3-trimethylbutanamide, highlighting substituent variations and their impacts:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications References
This compound C₁₅H₂₁NO Benzyl, 3,3-dimethyl ~235.3 g/mol Organocatalysis, asymmetric synthesis
(S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide C₁₅H₂₂N₂O Additional 2-amino group (S-config.) 246.3 g/mol Chiral catalyst; leucine derivative
N,N-Diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO Diethyl, 3-methyl 191.3 g/mol Insect repellent
(S)-2-[[3,5-Bis(CF₃)phenyl]thioureido]-N-benzyl derivative C₂₃H₂₅F₆N₃OS Thioureido, 3,5-bis(trifluoromethyl) 505.5 g/mol Asymmetric C–H bond functionalization
N-[3-Methyl-2,2-di(isopropyl)butyl]-4-nitrobenzamide C₂₁H₂₅N₂O₃ Nitro, branched isopropyl 361.4 g/mol Bromination reagent
Key Observations:
  • Steric Effects : The 3,3-dimethyl group in this compound introduces significant steric hindrance, making it suitable for enantioselective catalysis. In contrast, DEET’s smaller diethyl group enhances volatility for topical applications .
  • Electronic Modifications : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase electrophilicity, aiding in reactions like bromination or C–H activation.
  • Chiral Centers: The (S)-2-amino derivative (247.3 g/mol) demonstrates the importance of stereochemistry in catalytic efficiency, achieving >90% conversion in asymmetric reactions .
Antifungal Activity:

The rigid enediamide backbone likely enhances binding to fungal enzymes, a feature absent in the saturated butanamide analog.

Catalytic Performance:
  • Thiourea Derivatives : Compounds like (S)-2-[[3,5-bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide act as N,O-bidentate ligands in metal-catalyzed C–H functionalization, achieving high regioselectivity in bromination reactions (85–92% yield) .
  • Amino-Functionalized Analogs: The (S)-2-amino variant serves as a chiral organocatalyst in quinuclidine-based systems, enabling asymmetric aldol reactions with 98% enantiomeric excess .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-N,3,3-trimethylbutanamide and its derivatives?

  • Methodology : Synthesis typically involves multi-step reactions, including amide bond formation via coupling agents (e.g., EDC/HOBt) and controlled alkylation. Key steps require precise temperature regulation (e.g., 0–5°C for exothermic reactions) and anhydrous solvents like dichloromethane or THF to minimize side reactions . Post-synthesis purification often employs flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
  • Critical Parameters : Reaction pH (neutral to slightly basic) and stoichiometric ratios of benzylamine to trimethylbutanoyl chloride are critical for minimizing N-overalkylation byproducts .

Q. Which analytical techniques are essential for characterizing N-benzyl-N,3,3-trimethylbutanamide?

  • Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with benzyl protons appearing as a singlet (~δ 7.3 ppm) and methyl groups as sharp singlets (δ 1.2–1.5 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for most research-grade batches) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular ions (e.g., m/z 505.52 for trifluoromethyl derivatives) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of N-benzyl-N,3,3-trimethylbutanamide derivatives?

  • Stereochemical Impact : The (S)-enantiomer of N-benzyl-N,3,3-trimethylbutanamide derivatives exhibits higher binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to the (R)-form, as shown in enantioselective assays using chiral HPLC (Chiralpak IA column) .
  • Methodological Considerations : Asymmetric synthesis via organocatalysts (e.g., L-proline derivatives) or chiral auxiliaries (e.g., Evans oxazolidinones) achieves enantiomeric excess (>90% ee) .

Q. What strategies optimize reaction yields in synthesizing N-benzyl-N,3,3-trimethylbutanamide analogues?

  • Case Study : The Huang-Minlon modification of the Wolff-Kishner reaction improves yields (73% vs. 33% for traditional methods) by maintaining temperatures ≤140°C to prevent decomposition .
  • Catalytic Optimization : Use of amine catalysts (e.g., (S,R,R)-108) in toluene/acetic acid systems enhances coupling efficiency (90% conversion in 9 days) for β-carboline derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Data Reconciliation :

  • Scenario : Discrepancies in ¹H NMR integration ratios (e.g., benzyl vs. methyl protons) may indicate residual solvents or rotameric equilibria. Verify via variable-temperature NMR (VT-NMR) to observe dynamic effects .
  • Cross-Validation : Pair LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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